2-(2,2-Difluoroethyl)benzaldehyde
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Overview
Description
2-(2,2-Difluoroethyl)benzaldehyde is an organic compound with the molecular formula C9H8F2O. It is a benzaldehyde derivative where the benzene ring is substituted with a 2,2-difluoroethyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,2-Difluoroethyl)benzaldehyde typically involves the introduction of a 2,2-difluoroethyl group to a benzaldehyde precursor. One common method is the reaction of benzaldehyde with 2,2-difluoroethyl bromide in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) under reflux conditions .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of catalysts and advanced purification techniques such as distillation and crystallization can further improve the efficiency of the industrial process .
Chemical Reactions Analysis
Types of Reactions
2-(2,2-Difluoroethyl)benzaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The difluoroethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as amines and thiols can react with the difluoroethyl group under basic conditions.
Major Products Formed
Oxidation: 2-(2,2-Difluoroethyl)benzoic acid.
Reduction: 2-(2,2-Difluoroethyl)benzyl alcohol.
Substitution: Products depend on the nucleophile used, such as 2-(2,2-Difluoroethyl)benzylamine or 2-(2,2-Difluoroethyl)benzylthiol.
Scientific Research Applications
2-(2,2-Difluoroethyl)benzaldehyde has several applications in scientific research:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceuticals, particularly those requiring fluorinated groups for enhanced biological activity and metabolic stability.
Materials Science: The compound is used in the development of advanced materials with specific properties, such as increased thermal stability and resistance to degradation.
Mechanism of Action
The mechanism of action of 2-(2,2-Difluoroethyl)benzaldehyde involves its interaction with molecular targets through its functional groups. The difluoroethyl group can act as a lipophilic hydrogen bond donor, enhancing the compound’s affinity for specific biological targets. The aldehyde group can form covalent bonds with nucleophilic residues in proteins, leading to potential biological effects .
Comparison with Similar Compounds
Similar Compounds
Benzaldehyde: The parent compound without the difluoroethyl group.
2-(2,2-Difluoroethyl)benzoic acid: The oxidized form of 2-(2,2-Difluoroethyl)benzaldehyde.
2-(2,2-Difluoroethyl)benzyl alcohol: The reduced form of this compound.
Uniqueness
This compound is unique due to the presence of the difluoroethyl group, which imparts distinct chemical and physical properties. The fluorine atoms increase the compound’s lipophilicity and metabolic stability, making it valuable in drug design and materials science .
Properties
Molecular Formula |
C9H8F2O |
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Molecular Weight |
170.16 g/mol |
IUPAC Name |
2-(2,2-difluoroethyl)benzaldehyde |
InChI |
InChI=1S/C9H8F2O/c10-9(11)5-7-3-1-2-4-8(7)6-12/h1-4,6,9H,5H2 |
InChI Key |
ZLLCVDJONCAZMX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)CC(F)F)C=O |
Origin of Product |
United States |
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